molecular formula C16H17NO B221370 N,2-bis(2-methylphenyl)acetamide

N,2-bis(2-methylphenyl)acetamide

Cat. No.: B221370
M. Wt: 239.31 g/mol
InChI Key: VTRUCYDBAMHHEY-UHFFFAOYSA-N
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Description

N,2-bis(2-methylphenyl)acetamide is an acetamide derivative featuring two 2-methylphenyl substituents. The compound’s structure consists of an acetamide backbone (CH₃CONH-) with one 2-methylphenyl group attached to the nitrogen atom and another at the ortho position of the phenyl ring.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N,2-bis(2-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

VTRUCYDBAMHHEY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,2-bis(2-methylphenyl)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications/Notes Reference
This compound C₁₆H₁₇NO* N-(2-methylphenyl), 2-methylphenyl ~239.3 (estimated) Potential intermediate in pharmaceutical synthesis; structural analog to fentanyl derivatives .
N,2-bis(3,4-dimethoxyphenyl)acetamide C₁₈H₂₁NO₅ N-(3,4-dimethoxyphenyl), 3,4-dimethoxyphenyl 331.36 Research compound; methoxy groups enhance solubility and electronic properties .
ortho-Methylacetylfentanyl C₂₂H₂₇N₂O N-(2-methylphenyl), piperidinyl-phenethyl 335.47 Controlled substance; high opioid receptor affinity .
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₃H₁₇ClNO Chloro, 2,3-dimethylphenyl, isopropyl 253.74 Pesticide (pre-emergent herbicide); chloro substituent enhances bioactivity .
2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) C₁₈H₂₀N₂O₂S₂ Disulfide bridge, phenyl groups 384.50 Sulfur linkages may confer redox activity or metal-binding properties .

*Estimated based on structural analogs.

Key Findings:

Substituent Effects: Methyl vs. Methoxy groups (e.g., in N,2-bis(3,4-dimethoxyphenyl)acetamide) improve solubility and electron-donating effects, favoring interactions with biological targets . Chloro Substituents: Chlorinated acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) exhibit pesticidal activity due to enhanced electrophilicity and stability .

Structural Complexity :

  • Compounds like ortho-methylacetylfentanyl incorporate additional heterocyclic moieties (piperidinyl-phenethyl), drastically altering pharmacological profiles compared to simpler bis-phenylacetamides .

Toxicity and Regulation :

  • Fentanyl analogs (e.g., ortho-methylacetylfentanyl) are regulated due to high opioid receptor affinity and overdose risks, whereas pesticidal acetamides are optimized for selective toxicity in agrochemical applications .

Research Implications and Gaps

  • Synthesis and Characterization : this compound’s synthesis likely parallels methods for related bis-arylacetamides, involving Ullmann coupling or nucleophilic substitution. X-ray crystallography (e.g., SHELX programs ) could elucidate its conformation.
  • Applications: Potential uses as a pharmaceutical intermediate or ligand in coordination chemistry (e.g., disulfide analogs ) remain unexplored.

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